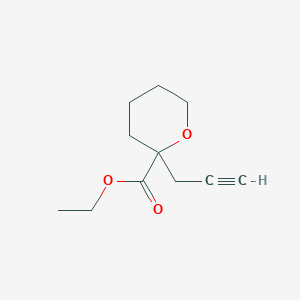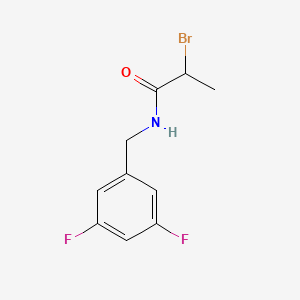![molecular formula C23H24FN7O B2484178 N-(1-(1-(4-fluorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-méthyl-1H-pyrazol-5-yl)-3-cyclopentylpropanamide CAS No. 1007060-79-8](/img/structure/B2484178.png)
N-(1-(1-(4-fluorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-méthyl-1H-pyrazol-5-yl)-3-cyclopentylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide is a synthetic compound of significant interest in both pharmaceutical and chemical research. The structural complexity of this compound suggests its potential utility in various biological and chemical processes.
Applications De Recherche Scientifique
3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide has been explored in various fields of scientific research, including:
Chemistry: Studied for its potential as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored as a lead compound in drug development, particularly for its potential therapeutic effects in conditions that require modulation of specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One approach to synthesizing this compound involves the initial formation of the 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl core. This is typically achieved through a cyclization reaction involving the appropriate precursors and conditions that favor the formation of the pyrazolo[3,4-d]pyrimidine ring system.
Following the formation of the core structure, the 3-methyl-1H-pyrazol-5-yl moiety can be introduced via a subsequent condensation reaction. This step typically requires stringent reaction conditions to ensure selective formation of the desired pyrazolyl substituent.
The final step involves the attachment of the propanamide group. This is usually accomplished through an amidation reaction using suitable reagents and catalysts to form the amide linkage between the cyclopentyl and pyrazolo[3,4-d]pyrimidine moieties.
Industrial Production Methods: The industrial production of 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide likely follows a streamlined synthetic route to optimize yield and minimize costs. Common practices in industrial synthesis include the use of continuous flow reactors for key steps to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide can undergo several types of reactions, including:
Oxidation: Introduction of an oxidizing agent can lead to the formation of oxidized derivatives of the pyrazolo[3,4-d]pyrimidine core.
Reduction: Reductive conditions may alter the substituents on the pyrazole ring, leading to the formation of reduced analogs.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride and lithium aluminum hydride.
Substitution conditions: Often involve strong bases or nucleophiles in aprotic solvents.
Major Products: The major products from these reactions vary depending on the specific conditions employed but generally include modified versions of the original compound with functional groups replaced or additional substituents introduced.
Mécanisme D'action
The mechanism by which 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to certain biological macromolecules, influencing their activity and leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide can be compared with similar compounds such as:
Other pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substituents attached to the core, which can significantly influence their biological activity and chemical properties.
Analogous amides: Compounds with a similar amide linkage but different aromatic or heteroaromatic substituents.
The uniqueness of 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide lies in its specific combination of functional groups and molecular architecture, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-cyclopentyl-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7O/c1-15-12-20(28-21(32)11-6-16-4-2-3-5-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-9-7-17(24)8-10-18/h7-10,12-14,16H,2-6,11H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEMILJFRDKMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2CCCC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2484096.png)
![5-(furan-2-yl)-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2484097.png)

![((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane](/img/structure/B2484099.png)
![[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B2484103.png)
![N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2484104.png)


![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2484107.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2484111.png)
![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)
![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2484115.png)

